Potassium dithionite

Description

Properties

CAS No. |

14293-73-3 |

|---|---|

Molecular Formula |

K2S2O4 K2O4S2 |

Molecular Weight |

206.33 g/mol |

InChI |

InChI=1S/2K.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

InChI Key |

HEZHYQDYRPUXNJ-UHFFFAOYSA-L |

SMILES |

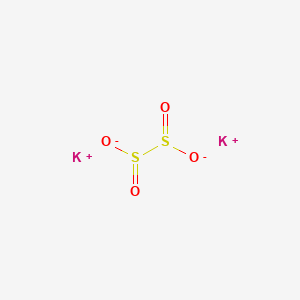

[O-]S(=O)S(=O)[O-].[K+].[K+] |

Canonical SMILES |

[O-]S(=O)S(=O)[O-].[K+].[K+] |

Color/Form |

Light yellow colored powdered or flaked solid |

Other CAS No. |

14293-73-3 |

physical_description |

Potassium dithionite appears as a light yellow colored powdered or flaked solid. Used to make dyes and other chemicals. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Potassium Dithionite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and bonding of potassium dithionite (K₂S₂O₄), a compound of significant interest due to its strong reducing properties. While crystallographic data for potassium dithionite is not as readily available as for its sodium counterpart, this document synthesizes the current understanding of the dithionite anion's unique structural features and the ionic nature of the potassium salt.

Chemical Structure

Potassium dithionite is an ionic compound consisting of two potassium cations (K⁺) and one dithionite anion ([S₂O₄]²⁻). The core of its chemical character lies in the structure and bonding of the dithionite anion.

The dithionite ion is an oxoanion of sulfur and possesses a notable and somewhat unusual structure. It features a direct sulfur-sulfur bond, with two oxygen atoms attached to each sulfur atom. The overall geometry of the anion is characterized by a C₂ symmetry.[1]

The Dithionite Anion ([S₂O₄]²⁻)

The most striking feature of the dithionite anion is the remarkably long and weak sulfur-sulfur bond.[1] This elongated bond is a key factor in the molecule's instability and its potent reducing capabilities. In solution, this weak S-S bond can cleave, leading to the formation of the [SO₂]⁻ radical anion, which is a powerful reducing agent.[1]

The arrangement of the oxygen atoms around the sulfur-sulfur core is also of great interest. In the solid state, as observed in the closely related sodium dithionite, the dithionite anion adopts a nearly eclipsed conformation with an O-S-S-O torsional angle of approximately 16°.[1] However, in the hydrated form (e.g., Na₂S₂O₄·2H₂O), this angle changes to a gauche conformation of about 56°.[1] This conformational flexibility highlights the sensitivity of the dithionite ion's structure to its immediate chemical environment.

Bonding in Potassium Dithionite

The bonding in potassium dithionite can be analyzed in two distinct parts: the ionic bonding between the potassium cations and the dithionite anion, and the covalent bonding within the dithionite anion itself.

Ionic Bonding

As an ionic compound, potassium dithionite is held together in the solid state by electrostatic forces of attraction between the positively charged potassium ions (K⁺) and the negatively charged dithionite ions ([S₂O₄]²⁻). In the crystal lattice, these ions are arranged in a repeating three-dimensional pattern to maximize electrostatic attraction and minimize repulsion.

Covalent Bonding within the Dithionite Anion

Within the dithionite anion, the atoms are connected by covalent bonds. The sulfur-sulfur bond is a single covalent bond, albeit a significantly weakened and elongated one. The sulfur-oxygen bonds have characteristics of both single and double bonds, indicating resonance delocalization of electron density across the O-S-O units. This delocalization contributes to the stability of the ion. Each sulfur atom is in a formal oxidation state of +3.

Quantitative Structural Data

While specific crystallographic data for potassium dithionite is scarce in the reviewed literature, the structural parameters of the dithionite anion have been determined from studies on sodium dithionite. These values provide a close approximation for the anion in the potassium salt.

| Parameter | Value | Source |

| S-S Bond Length | 239 pm | [1] |

| O-S-S-O Torsional Angle (anhydrous) | ~16° (eclipsed) | [1] |

| O-S-S-O Torsional Angle (dihydrated) | ~56° (gauche) | [1] |

Experimental Protocols for Structural Determination

The determination of the chemical structure and bonding of dithionite salts primarily relies on X-ray crystallography and vibrational spectroscopy.

X-ray Crystallography

Methodology: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Crystal Growth: Suitable single crystals of potassium dithionite would first need to be grown. This can be achieved by slow evaporation of a saturated aqueous solution or by controlled cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are then used to determine the electron density distribution within the unit cell, from which the positions of the individual atoms can be deduced. This initial model is then refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Raman Spectroscopy

Methodology: Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.

-

Sample Preparation: A solid sample of potassium dithionite is placed in the path of a laser beam.

-

Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed by a spectrometer. The Raman spectrum consists of a series of peaks, each corresponding to a specific vibrational mode of the molecule.

-

Spectral Interpretation: The positions and intensities of the Raman peaks can be correlated with specific molecular motions, such as S-S stretching, S-O stretching, and O-S-O bending. The unusually low frequency of the S-S stretching vibration in the Raman spectrum of dithionite is a direct consequence of its weak, elongated bond.

Visualizations

Chemical Structure of Potassium Dithionite

Caption: Structure of the dithionite anion with potassium cations.

Experimental Workflow for Structural Analysis

Caption: Workflow for the synthesis and structural analysis of potassium dithionite.

References

Synthesis and Purification of Potassium Dithionite: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of potassium dithionite (K₂S₂O₄). Due to the compound's inherent instability and sensitivity to air and moisture, all procedures must be conducted with strict adherence to anaerobic and anhydrous techniques. This document outlines a robust synthesis protocol adapted from the well-established formate process for sodium dithionite, a detailed purification method via recrystallization, and essential information on handling and safety.

Introduction

Potassium dithionite, also known as potassium hydrosulfite, is a potent reducing agent with applications in various chemical processes.[1] It is a light yellow powder that is soluble in water but insoluble in ethanol.[2][3] A key challenge in working with potassium dithionite is its instability; it readily decomposes in the presence of air, moisture, and acidic conditions.[1] Commercially available potassium dithionite can be of low purity, sometimes less than 70%, necessitating effective purification methods for laboratory applications requiring high-purity material.[4]

This guide details a reliable method for the synthesis of potassium dithionite by reacting potassium formate with sulfur dioxide in an aqueous methanol solvent. The subsequent purification is achieved through anaerobic recrystallization, a technique proven effective for analogous dithionite salts.[4][5]

Synthesis of Potassium Dithionite via the Formate Process

This procedure is adapted from the established industrial synthesis of sodium dithionite. It involves the reaction of potassium formate with sulfur dioxide in a methanol-water medium. The overall reaction is:

2 HCOOK + 2 SO₂ → K₂S₂O₄ + 2 CO₂ + H₂

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[6][7]

Experimental Protocol

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter connected to a sulfur dioxide source via a flowmeter and drying tube (e.g., filled with calcium chloride), and a reflux condenser topped with a gas outlet bubbler. The entire apparatus must be thoroughly dried and purged with an inert gas.

-

Reaction Execution: Transfer the potassium formate solution to the reaction flask under a positive pressure of inert gas. Heat the solution to a temperature between 65-80°C with vigorous stirring.[3]

-

Sulfur Dioxide Addition: Slowly bubble a stream of dry sulfur dioxide gas into the heated solution. The flow rate should be controlled to allow for efficient absorption and reaction without excessive loss of unreacted SO₂. The reaction is exothermic, and the temperature should be monitored and maintained within the desired range.

-

Precipitation and Reaction Completion: As the reaction proceeds, potassium dithionite will precipitate from the solution due to its lower solubility in the methanol-water mixture. Continue the addition of sulfur dioxide until the reaction is complete, which can be indicated by a change in the color of the reaction mixture or by monitoring the consumption of reactants via in-process analytical methods if available.

-

Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature while maintaining an inert atmosphere. The crude potassium dithionite precipitate is then collected by anaerobic filtration. This can be achieved using a Schlenk filter apparatus.[8] The collected solid should be washed with anhydrous methanol to remove unreacted starting materials and byproducts.

Purification of Potassium Dithionite by Anaerobic Recrystallization

The crude potassium dithionite can be purified by recrystallization from an alkaline methanol solution under strictly anaerobic conditions. This method is adapted from a procedure for preparing analytically pure sodium dithionite.[5]

Experimental Protocol

-

Preparation of Recrystallization Solvent: Prepare a 0.1 M solution of potassium hydroxide (KOH) in methanol. This solution must be deoxygenated by bubbling with an inert gas for at least 30 minutes.

-

Dissolution: In a Schlenk flask under an inert atmosphere, add the crude, dry potassium dithionite to the deoxygenated 0.1 M methanolic KOH solution. Use the minimum amount of solvent necessary to dissolve the solid at room temperature. Gentle warming may be required but should be done cautiously to avoid decomposition.

-

Filtration: If any insoluble impurities are present, the solution should be filtered anaerobically through a cannula fitted with a filter or a Schlenk filter into a clean, dry Schlenk flask.

-

Crystallization: To induce crystallization, a less polar, anhydrous, and deoxygenated solvent in which potassium dithionite is insoluble, such as diethyl ether or tetrahydrofuran, can be slowly added to the methanol solution until turbidity is observed. Alternatively, the saturated solution can be cooled slowly to induce crystallization. For optimal crystal formation and purity, the solution should be left undisturbed at a low temperature (e.g., in a freezer) for several hours or overnight.

-

Isolation of Pure Crystals: The purified crystals are collected by anaerobic filtration. The crystals should be washed with a small amount of cold, deoxygenated anhydrous methanol, followed by a wash with anhydrous diethyl ether to facilitate drying.

-

Drying: The purified potassium dithionite crystals must be dried under a high vacuum to remove all traces of solvent. This should be done in a vessel that can be sealed under an inert atmosphere for storage.[7]

Data Presentation

Table 1: Physical and Chemical Properties of Potassium Dithionite

| Property | Value | Reference |

| Chemical Formula | K₂S₂O₄ | [1] |

| Molar Mass | 206.32 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Solubility in Water | Soluble | [2][9] |

| Solubility in Ethanol | Insoluble | [2][3] |

| Stability | Unstable in moist air; decomposes in acidic solutions | [1] |

Table 2: Suggested Parameters for Synthesis and Purification

| Parameter | Synthesis | Purification (Recrystallization) |

| Solvent | 70-85% Methanol in Water | 0.1 M KOH in Methanol |

| Temperature | 65-80 °C | Room temperature for dissolution, low temperature for crystallization |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

| Key Reagents | Potassium Formate, Sulfur Dioxide | Crude Potassium Dithionite, Anhydrous Methanol, Anhydrous Diethyl Ether |

Mandatory Visualizations

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Potassium dithionite | O4S2K2 | CID 61726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. worldscientific.com [worldscientific.com]

- 5. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Solid Potassium Dithionite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of solid potassium dithionite (K₂S₂O₄). The information is curated for professionals in research and development who require a detailed understanding of this potent reducing agent for applications in chemical synthesis, drug development, and other scientific endeavors.

Physical Properties of Solid Potassium Dithionite

Solid potassium dithionite is a light yellow crystalline powder or flaked solid.[1][2] It is a strong reducing agent that is highly reactive and unstable in the presence of moisture and air.[1] Key quantitative physical properties are summarized in Table 1.

Table 1: Physical Properties of Solid Potassium Dithionite

| Property | Value | Source |

| Molecular Formula | K₂S₂O₄ | [1] |

| Molecular Weight | 206.33 g/mol | [1] |

| Appearance | Light yellow colored powdered or flaked solid | [1][2] |

| Solubility in Water | 49 g/100 g water at 20 °C | [1] |

| Solubility in Ethanol | Insoluble | [1] |

| Melting Point | 190 °C (decomposes) | [1] |

Chemical Properties and Reactivity of Solid Potassium Dithionite

Potassium dithionite is a powerful reducing agent, a characteristic that defines its chemical reactivity.[2] It is highly flammable and can ignite on contact with moist air or moisture.[1] Its chemical properties and reactivity profile are detailed in Table 2.

Table 2: Chemical Properties and Reactivity of Solid Potassium Dithionite

| Property | Description | Source |

| Reactivity with Water | Undergoes a self-accelerating hydrolysis reaction, producing thiosulfate and bisulfite compounds with the evolution of heat. A dangerous fire risk when exposed to limited amounts of water or moist air. | [2] |

| Reactivity with Acids | Reacts with both oxidizing and non-oxidizing acids to generate gaseous sulfur dioxide. | [2] |

| Reactivity with Oxidizing Agents | Reacts, often violently, with oxidizing agents, generating heat and potentially toxic and flammable gaseous products. | [2] |

| Thermal Decomposition | Decomposes upon heating to 190 °C. May decompose explosively when heated or involved in a fire. | [1] |

| Redox Potential | The dithionite anion (S₂O₄²⁻) has a standard redox potential (E°' at pH 7) of -0.66 V vs. SHE, indicating strong reducing capabilities. | [3] |

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of potassium dithionite are crucial for its proper handling and application. The following sections outline generalized methodologies for determining key physical and chemical properties. These protocols are based on standard analytical techniques and should be adapted and optimized for the specific instrumentation and sample characteristics.

Determination of Solubility

The solubility of an unstable inorganic salt like potassium dithionite can be determined by preparing a saturated solution at a specific temperature and then quantifying the dissolved solid in a known amount of the solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid potassium dithionite to a known volume of deionized water in a temperature-controlled vessel. Stir the suspension for a sufficient time to ensure equilibrium is reached.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Use a pre-warmed or pre-cooled syringe filter to quickly separate the saturated solution from the undissolved solid.

-

Quantification: Analyze the concentration of potassium dithionite in the filtered solution using a suitable analytical technique, such as iodometric titration.[3]

-

Calculation: The solubility is then calculated as the mass of dissolved potassium dithionite per 100 g of water.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and decomposition of potassium dithionite.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the solid potassium dithionite into an appropriate TGA or DSC pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample in the instrument and heat it under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the change in mass (TGA) or the difference in heat flow (DSC) as a function of temperature.

-

Data Analysis: The TGA curve will show the decomposition temperature as a sharp loss in mass. The DSC curve will indicate whether the decomposition is exothermic or endothermic.

Spectroscopic Analysis: FTIR and Raman Spectroscopy

Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to identify the functional groups and vibrational modes of the dithionite anion.

Methodology for FTIR (KBr Pellet):

-

Sample Preparation: Mix a small amount of finely ground potassium dithionite with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the infrared spectrum.

Methodology for Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid potassium dithionite into a sample holder suitable for Raman analysis.

-

Data Acquisition: Excite the sample with a monochromatic laser source and collect the scattered radiation to obtain the Raman spectrum. The S-S stretching vibrations are typically observed in the low-frequency region.[4]

Qualitative Analysis for Identification

Standard qualitative analysis tests can be used to confirm the presence of potassium and dithionite ions.

Workflow for Qualitative Analysis: The following diagram illustrates a general workflow for the qualitative analysis of an inorganic salt like potassium dithionite.

Chemical Pathways and Logical Relationships

Decomposition of Dithionite in Aqueous Solution

The dithionite ion is unstable in aqueous solutions and undergoes decomposition. The following diagram illustrates the key reactions involved in this process.

This guide provides a foundational understanding of the physical and chemical properties of solid potassium dithionite, supported by generalized experimental protocols and visual representations of its chemical behavior. For specific applications, it is imperative to consult detailed safety data sheets and perform thorough risk assessments.

References

- 1. Potassium dithionite | O4S2K2 | CID 61726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. POTASSIUM DITHIONITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evidence of dithionite contribution to the low-frequency resonance Raman spectrum of reduced and mixed-valence cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Standard Redox Potential of the Dithionite Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the standard redox potential of the dithionite anion (S₂O₄²⁻), a powerful reducing agent with significant applications in chemistry, biochemistry, and pharmaceutical sciences. This document outlines the electrochemical properties of dithionite, details the methodologies for its potential determination, and presents relevant chemical pathways.

Introduction to the Dithionite Redox System

Sodium dithionite (Na₂S₂O₄), often referred to as sodium hydrosulfite, is widely utilized for its strong reducing capabilities. Its efficacy as a reductant is fundamentally governed by its standard redox potential (E°'). The dithionite anion is unstable in aqueous solutions, particularly under acidic conditions, and readily reacts with oxygen, necessitating careful handling under anaerobic conditions.[1]

The reducing power of dithionite stems from the dithionite/bisulfite redox couple. In solution, the dithionite anion exists in equilibrium with the sulfur dioxide radical anion (SO₂⁻), which is the primary reducing species.[2]

Redox Reaction: S₂O₄²⁻ + 2 H₂O ⇌ 2 HSO₃⁻ + 2 H⁺ + 2 e⁻

Standard Redox Potential of Dithionite

The standard redox potential of the dithionite anion is a critical parameter for its application. At a pH of 7 and 25°C, the widely accepted value for the standard redox potential of the dithionite/bisulfite couple is -0.66 V versus the Standard Hydrogen Electrode (SHE).[1][3]

It is crucial to understand that this potential is not fixed but is dependent on both the pH of the solution and the concentration of the dithionite species.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the redox potential of the dithionite anion.

| Parameter | Value | Conditions | Reference |

| Standard Redox Potential (E°') | -0.66 V vs. SHE | pH 7, 25°C | [1][3] |

| Theoretical Potential (1 M S₂O₄²⁻, 2 M HSO₃⁻) | -0.386 V vs. SHE | pH 7 | [3] |

| Dithionite Concentration | Redox Potential (mV vs. SHE) | Conditions | Reference |

| 1 M | -386 | pH 7, 25°C | [2] |

| 100 mM | -415 | pH 7, 25°C | [2] |

| 1 mM | -467 | pH 7, 25°C | [2] |

| 1 µM | -560 | pH 7, 25°C | [2] |

| pH | pH Dependence of Redox Potential | Reference |

| < 6.9 | -59.2 mV/pH unit | [2] |

| > 6.9 | -118.4 mV/pH unit | [2] |

Experimental Determination of the Redox Potential

The determination of the redox potential of the highly reactive and oxygen-sensitive dithionite anion requires specialized experimental techniques. Direct potentiometric measurements are challenging due to the irreversible nature of the dithionite oxidation on many electrode surfaces.[4] Therefore, indirect methods, primarily involving equilibrium with other redox couples, have been successfully employed.

Principle of the Equilibrium Method

The standard redox potential of dithionite was accurately determined by establishing a redox equilibrium with low-potential biological electron carriers, such as flavodoxins and methyl viologen, in the presence of a catalyst like hydrogenase.[3] The principle of this method is to allow the dithionite/bisulfite couple to equilibrate with a redox indicator of a known standard potential. By measuring the ratio of the oxidized and reduced forms of the indicator (e.g., spectrophotometrically), the equilibrium potential of the system can be calculated using the Nernst equation.

Experimental Protocol Outline: Spectrophotometric Titration under Anaerobic Conditions

The following provides a generalized protocol for the determination of the dithionite redox potential using a redox indicator.

1. Materials and Reagents:

-

High-purity sodium dithionite

-

Redox indicator dye with a known redox potential (e.g., methyl viologen, flavodoxin)

-

Anaerobic buffer solution (e.g., phosphate or Tris buffer, deoxygenated by purging with high-purity argon or nitrogen for several hours)

-

Catalyst (e.g., hydrogenase, if using the hydrogen/proton couple as a reference)

-

Anaerobic cuvettes with septa

-

Gas-tight syringes

-

Spectrophotometer

2. Preparation of Anaerobic Solutions:

-

All solutions must be rigorously deoxygenated by purging with an inert gas.

-

Prepare a stock solution of sodium dithionite in the anaerobic buffer immediately before use. The concentration should be verified by a method such as iodometric titration.

-

Prepare a stock solution of the redox indicator in the anaerobic buffer.

3. Experimental Setup:

-

The entire experiment must be conducted under a strictly anaerobic atmosphere, for example, within an anaerobic glove box or using Schlenk line techniques.

-

A spectrophotometer equipped with a cell holder suitable for anaerobic cuvettes is required.

4. Measurement Procedure:

-

Transfer a known volume of the anaerobic buffer containing the redox indicator to an anaerobic cuvette.

-

Seal the cuvette and obtain an initial spectrum of the oxidized indicator.

-

Using a gas-tight syringe, incrementally add small aliquots of the standardized sodium dithionite solution to the cuvette.

-

After each addition, gently mix the solution and allow the system to reach equilibrium. This can be monitored by observing the stabilization of the absorbance spectrum.

-

Record the spectrum at each equilibrium point. The spectral changes will indicate the reduction of the indicator dye.

-

Continue the titration until the indicator is fully reduced.

5. Data Analysis:

-

From the recorded spectra, determine the concentrations of the oxidized and reduced forms of the indicator at each equilibrium point using the Beer-Lambert law.

-

Calculate the potential of the indicator couple at each point using the Nernst equation: E = E°'(indicator) - (RT/nF) * ln([Reduced indicator]/[Oxidized indicator])

-

This calculated potential is equal to the potential of the dithionite/bisulfite couple at equilibrium.

-

By knowing the concentrations of dithionite and bisulfite (the latter can be calculated from the stoichiometry of the reaction), the standard redox potential of the dithionite couple can be determined.

Visualizations

Dithionite Redox Chemistry

Caption: The redox chemistry of the dithionite anion involves a key dissociation step.

Experimental Workflow for Redox Potential Determination

Caption: A generalized workflow for determining the redox potential of dithionite.

Conclusion

The standard redox potential of the dithionite anion is a fundamental parameter that dictates its reducing strength. The value of -0.66 V vs. SHE at pH 7 highlights its capability as a potent reducing agent. However, its utility is intrinsically linked to its instability and sensitivity to experimental conditions, particularly pH and the presence of oxygen. The experimental determination of this potential requires meticulous anaerobic techniques and is most accurately achieved through equilibrium methods with well-characterized redox indicators. This guide provides the foundational knowledge for researchers and professionals working with dithionite, enabling a better understanding and application of this versatile reductant.

References

- 1. An anaerobic spectroelectrochemical cell for studying the spectral and redox properties of flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Titrimetric determination of sodium dithionite with potassium hexacyanoferrate(III) as reagent and methylene blue as indicator | Semantic Scholar [semanticscholar.org]

- 4. labor-soft.ro [labor-soft.ro]

The Decomposition of Potassium Dithionite in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the decomposition mechanism of potassium dithionite (K₂S₂O₄) in aqueous solutions. While much of the available literature focuses on sodium dithionite, the principles governing the decomposition of the dithionite ion (S₂O₄²⁻) are fundamentally the same. This document synthesizes current knowledge on the kinetics, pathways, and influencing factors of dithionite decomposition, presenting it in a format tailored for scientific and research applications.

Core Concepts of Dithionite Instability

Potassium dithionite is a powerful reducing agent, a property that also underlies its inherent instability in aqueous environments. The decomposition process is complex, involving a series of competing and consecutive reactions that are highly sensitive to solution conditions. Key factors influencing the rate and mechanism of decomposition include pH, temperature, concentration, and the presence of oxygen.

The decomposition of the dithionite ion is significantly accelerated by increasing acidity, higher concentrations of the dithionite ion itself, and elevated temperatures.[1] Under anaerobic conditions at room temperature, alkaline solutions (pH 9-12) of dithionite decompose slowly over days, making it a more stable and effective reducing agent in such environments.[2]

Decomposition Pathways

The decomposition of the dithionite ion can proceed through several pathways, largely dictated by the pH of the solution and the presence of oxygen.

Anaerobic Decomposition

In the absence of oxygen, the decomposition of dithionite is primarily a disproportionation reaction.

-

Acidic to Neutral Conditions (pH < 7): Decomposition is rapid and autocatalytic.[3] An initial slow "induction" period is often observed, followed by a rapid acceleration of the reaction.[3][4] The primary products are thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻).[2] The overall reaction is often represented as:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻[2]

The decomposition in acidic media is more pronounced due to the protonation of the dithionite ion to form HS₂O₄⁻ or H₂S₂O₄, which are more prone to decomposition.[5]

-

Alkaline Conditions (pH > 7): The decomposition is significantly slower.[1] A notable stability window exists between pH 11.5 and 13.[5][6] In weakly alkaline solutions (pH 9-12.5), thiosulfate is a major decomposition product.[6] However, in strongly alkaline conditions (pH 14), sulfite (SO₃²⁻) becomes the predominant product.[6]

Aerobic Decomposition

In the presence of oxygen, dithionite is rapidly oxidized. The reaction with oxygen leads to the formation of sulfate (SO₄²⁻) and sulfite (SO₃²⁻). This pathway is generally much faster than the anaerobic decomposition routes.

Visualizing the Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of the dithionite ion under different conditions.

Quantitative Data on Dithionite Decomposition

The kinetics of dithionite decomposition have been the subject of numerous studies. The reaction order and rate constants are highly dependent on the experimental conditions.

| Condition | Reaction Order | Rate Constant (k) | Temperature (°C) | Reference |

| Alkaline (excess NaOH) | First Order | 4.5 x 10⁻⁴ min⁻¹ | 88.5 | [7] |

| Acidic (pH 3.5-5.0) | Complex (Autocatalytic) | k₁ = 1.67 x 10⁻¹ L·mol⁻¹·s⁻¹ | 23 | [3][8] |

| Acidic (pH 3.5-5.0) | Complex (Autocatalytic) | k₂ = 5.83 x 10³ L²·mol⁻²·s⁻¹ | 23 | [3][8] |

| Parameter | Value | Conditions | Reference |

| Activation Energy | 26.5 kcal/g-molecule | Alkaline solution | [7] |

Experimental Protocols for Studying Dithionite Decomposition

The investigation of dithionite decomposition requires careful experimental design to account for its sensitivity to oxygen and pH.

General Sample Preparation and Handling

-

Solvent Deoxygenation: All aqueous solutions should be thoroughly deoxygenated prior to the addition of potassium dithionite. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period.

-

Inert Atmosphere: Experiments should be conducted under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent aerobic decomposition.

-

pH Control: The pH of the solution should be controlled using appropriate buffer systems, especially when studying the decomposition at a specific pH. For acidic conditions, acetate buffers are commonly used.[3] For alkaline conditions, phosphate or carbonate buffers may be employed.

-

Temperature Control: A constant temperature should be maintained using a water bath or a temperature-controlled reaction vessel.

Analytical Techniques for Monitoring Decomposition

Several analytical methods can be employed to monitor the concentration of dithionite and its decomposition products over time.

-

UV-Vis Spectrophotometry: Dithionite has a characteristic absorption maximum around 315 nm, which can be used to monitor its concentration. However, care must be taken as decomposition products may also absorb in this region.

-

Polarography: This electrochemical technique can be used for the continuous analysis of dithionite concentration.[3]

-

Iodometric Titration: A classic method for determining the concentration of reducing agents like dithionite. This can also be adapted to quantify some of the decomposition products.

-

Ion Chromatography: This technique is useful for separating and quantifying various sulfur-containing anions, such as sulfite, sulfate, and thiosulfate, which are formed during decomposition.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can be used to detect and monitor the SO₂⁻ radical anion, which is in equilibrium with the dithionite ion.[4] The intensity of the EPR signal is proportional to the square root of the dithionite concentration.[4]

Kinetic Analysis Workflow

The following workflow is a general guideline for kinetic studies of dithionite decomposition.

Conclusion

The decomposition of potassium dithionite in aqueous solution is a multifaceted process governed by a delicate interplay of pH, temperature, concentration, and the presence of oxygen. A thorough understanding of these factors is crucial for researchers, scientists, and drug development professionals who utilize dithionite as a reducing agent. By carefully controlling the reaction conditions, particularly maintaining an alkaline and anaerobic environment, the stability of dithionite solutions can be maximized, ensuring its efficacy in various applications. The experimental protocols and data presented in this guide provide a framework for the systematic study and application of this important chemical species.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Mechanism of decomposition of sodium dithionite in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to Dithionite Salts: A Historical Overview and Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithionite salts, particularly sodium dithionite, have a rich history rooted in the development of industrial chemistry. First identified in the 19th century, these powerful reducing agents have become indispensable in a wide range of applications, from textile dyeing and paper bleaching to specialized organic synthesis and the creation of anaerobic environments for microbiological research. This technical guide provides a comprehensive historical overview of the discovery and development of dithionite salts, detailed experimental protocols for their key applications, a summary of important quantitative data, and visualizations of critical pathways and workflows.

A Historical Overview of Dithionite Salts

The discovery of dithionite is credited to the French chemist Paul Schützenberger who, in the mid-19th century, was investigating the chemistry of sulfur compounds.[1][2] His work led to the identification of a new acid, which he named "hyposulfurous acid" (H₂S₂O₄), the parent acid of the dithionite salts.[1][2] Schützenberger's research laid the groundwork for the industrial production and application of its most common salt, sodium dithionite (Na₂S₂O₄), also known historically as sodium hydrosulfite.[1][2]

Initially, the primary applications of sodium dithionite were in the textile industry, particularly for the vat dyeing of cotton with indigo and other dyes that require a reduction step to become soluble.[3] Its powerful bleaching properties were also quickly recognized and adopted by the paper and pulp industry to increase the brightness of paper products.[4] Over the years, the applications of dithionite salts have expanded significantly, driven by their potent and versatile reducing capabilities.

Physicochemical Properties and Quantitative Data

The utility of dithionite salts is intrinsically linked to their chemical properties, most notably their reducing power and their instability in aqueous solutions, especially under acidic conditions.[5] The dithionite anion (S₂O₄²⁻) is the active reducing species.[6]

Table 1: Industrial Production and Purity of Sodium Dithionite

| Metric | Value | Reference(s) |

| Global Production (approx.) | 550,000 tonnes/year | [7] |

| Purity of Industrial Grade | 85% - 90% | [8] |

| Primary Production Methods | Zinc dust process, formate process, sodium borohydride process | [9] |

Table 2: Decomposition Kinetics of Aqueous Sodium Dithionite

The decomposition of sodium dithionite is complex and highly dependent on pH, temperature, and concentration.[5][9] The reaction generally proceeds via disproportionation to thiosulfate and bisulfite.[10]

| Condition | Rate Constant (k) | Activation Energy (Ea) | Reference(s) |

| Alkaline solution (pH 13), 80-100°C | - | 110 kJ/mol | [11] |

| Alkaline solution (pH 14) | - | 55 ± 10 kJ/mol | [11] |

| Alkaline solution (pH 9) | - | 40 ± 5 kJ/mol | [11] |

| Concentrated bisulphite solution | First-order kinetics | 18 kcal/mole | [7] |

| pH range 3.5-5.0 at 23°C | k₁ = 1.67 x 10⁻¹ L mol⁻¹ s⁻¹; k₂ = 5.83 x 10³ L² mol⁻² s⁻¹ | - | [12] |

| Alkaline aqueous solution, 88.5°C | 4.5 x 10⁻⁴ min⁻¹ | 26.5 kcal/g-molecule | [13] |

Industrial Synthesis of Sodium Dithionite

The industrial production of sodium dithionite is primarily achieved through the reduction of sulfur dioxide. The two main historical and current methods are the zinc dust process and the formate process.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. textilelearner.net [textilelearner.net]

- 4. Sodium Dithionite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry of sodium dithionite. Part 1.—Kinetics of decomposition in aqueous bisulphite solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Material Safety Data Sheet of Potassium Dithionite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for potassium dithionite (K₂S₂O₄). The information is curated for professionals in research and development who require detailed safety, handling, and experimental data.

Chemical and Physical Properties

Potassium dithionite, also known as potassium hydrosulfite, is a white to light yellow crystalline solid.[1][2] It is a powerful reducing agent used in various industrial applications, including textile dyeing and bleaching in the paper and pulp industry.[1]

| Property | Value | Source |

| Chemical Formula | K₂S₂O₄ | [1][3] |

| Molar Mass | 206.32 g/mol | [1][3] |

| Appearance | Light yellow powder or flaked solid | [1][2][3] |

| Solubility | Soluble in water, decomposes rapidly in acidic solutions | [1][3] |

| Stability | Unstable in air, especially in moist conditions; decomposes releasing sulfur dioxide (SO₂) | [1] |

Hazard Identification and Classification

Potassium dithionite is classified as a spontaneously combustible material.[2][4] Its primary hazards are associated with its high reactivity, particularly with water and oxidizing agents.

| Hazard Classification | Code | Description |

| UN Number | 1929 | [1][5] |

| DOT Hazard Class | 4.2 | Spontaneously combustible material[2][6] |

| Packing Group | II | Medium degree of danger[2][7] |

Toxicological and Exposure Data

Detailed toxicological data for potassium dithionite is not extensively available in standard MSDSs. However, the primary health hazards stem from its decomposition products and corrosive nature.[2][3][7] Inhalation of decomposition products, such as sulfur dioxide, can cause severe injury or death.[2][3][7] Direct contact may result in severe burns to the skin and eyes.[2][3][7]

| Exposure Route | Effect |

| Inhalation | Severe injury or death from decomposition products |

| Skin Contact | Severe burns |

| Eye Contact | Severe burns |

| Ingestion | Harmful if swallowed |

No specific LD50 or LC50 values for potassium dithionite were found in the provided search results.

Reactivity and Stability Profile

Potassium dithionite is a strong reducing agent that is unstable under various conditions.

| Condition | Reactivity |

| Moist Air/Water | Dangerous fire risk.[3][4][7] Undergoes a self-accelerating hydrolysis reaction, producing thiosulfate and bisulfite compounds, heat, and sulfur dioxide gas.[4] In an excess of water (at least 5-fold), half of the maximum theoretical yield of sulfur dioxide gas is created in 6.9 minutes.[4][8] |

| Oxidizing Agents | Reacts, often violently, generating heat and potentially toxic and flammable gaseous products.[3][4][7] |

| Acids | Generates gaseous sulfur dioxide in contact with both oxidizing and non-oxidizing acids.[3][4][7] |

| Heat | May decompose explosively when heated or involved in a fire.[2][3][7] |

Experimental Protocols: Accidental Release and Fire-Fighting

Detailed experimental protocols for laboratory-specific safety tests are not publicly available in standard MSDS. However, emergency response procedures provide insight into the material's reactive properties.

Accidental Release Measures:

-

Small Spill: For spills of dithionites (UN1929), dissolve in 5 parts water and collect for proper disposal.[4]

-

General Procedure:

-

Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[2][4]

-

Cover with DRY earth, DRY sand, or other non-combustible material, followed by a plastic sheet to minimize spreading or contact with rain.[4]

-

Use clean, non-sparking tools to collect the material and place it into loosely covered plastic containers for later disposal.[4]

-

Fire-Fighting Measures:

-

In case of fire: Use flooding amounts of water for both small and large fires to stop the reaction.[2][4] Smothering will not be effective as the material does not require air to burn.[2][4]

-

Unsuitable Extinguishing Media: Do NOT use water, CO2, or foam on the material itself if not in sufficient quantity to flood, as some dithionites may react violently with small amounts of water.[2][4] For fires not directly involving the material, dry chemical, soda ash, lime, or DRY sand can be used.[2][4]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.

Hazard Relationship Diagram

The following diagram illustrates the key hazards and reactivity pathways of potassium dithionite.

Caption: Hazard profile of potassium dithionite.

Handling and Storage

Proper handling and storage are critical to mitigating the risks associated with potassium dithionite.

-

Handling:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, including chemical-impermeable gloves, and tightly fitting safety goggles.[6]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools.[6]

-

Prevent fire caused by electrostatic discharge.[6]

-

-

Storage:

Personal Protective Equipment (PPE)

To ensure safety when handling potassium dithionite, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[6]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Potassium dithionite | O4S2K2 | CID 61726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium dithionite CAS#: 14293-73-3 [chemicalbook.com]

- 4. POTASSIUM DITHIONITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Potassium dithionite - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Potassium dithionite | 14293-73-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide on the Thermodynamic Data for Potassium Dithionite Formation and Decomposition

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the available thermodynamic data, formation principles, and decomposition pathways of potassium dithionite (K₂S₂O₄). Due to the limited availability of specific thermodynamic data for potassium dithionite, this document also draws upon the well-studied properties of the closely related sodium dithionite to provide a comprehensive understanding.

Overview of Potassium Dithionite

Potassium dithionite, also known as potassium hydrosulfite, is a potassium salt of dithionous acid with the chemical formula K₂S₂O₄.[1] It appears as a light-yellow powder and is recognized for its strong reducing properties.[2] Like its sodium counterpart, it is utilized in various industrial applications, including as a bleaching and reducing agent.[1] A key characteristic of potassium dithionite is its instability, particularly in the presence of water, air, or heat, which leads to decomposition.[2][3]

Thermodynamic Data

A thorough review of established thermodynamic databases reveals a notable lack of experimentally determined or calculated values for the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°) specifically for solid potassium dithionite.

However, data for related compounds and potential decomposition products are available and are crucial for understanding the energetics of the system.

Thermodynamic Data for Related Compounds

Quantitative thermodynamic data for key compounds involved in the decomposition of potassium dithionite are summarized below. These values are essential for calculating the enthalpy and Gibbs free energy changes of decomposition reactions.

| Compound | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| Potassium Sulfite | K₂SO₃ | solid | -936.2 | -845.6 | Data not available |

| Potassium Thiosulfate | K₂S₂O₃ | solid | -775.3 | Data not available | 179.9 |

| Potassium Bisulfite | KHSO₃ | solid | -773.6 | Data not available | Data not available |

| Potassium Sulfate | K₂SO₄ | solid | -1437.8 | -1321.7 | 176.0 |

| Sulfur Dioxide | SO₂ | gas | -296.8 | -300.1 | 248.2 |

| Water | H₂O | liquid | -285.8 | -237.1 | 70.0 |

| (Note: Data sourced from various chemical thermodynamic databases. The values for potassium sulfite are specifically noted in search result[4].) |

Formation of Potassium Dithionite

While specific, detailed laboratory protocols for the synthesis of pure potassium dithionite are not extensively published, its formation can be inferred from the general industrial production methods for dithionite salts. These methods typically involve the reduction of sulfites or sulfur dioxide. One common route is the reduction of potassium bisulfite.

A generalized reaction for the formation of dithionite is: 2 KHSO₃ (aq) + Zn (s) → K₂S₂O₄ (aq) + Zn(OH)₂ (s)

Another patented method for producing dithionite solutions involves the reduction of sodium bisulfite with sodium borohydride, where the pH is controlled using carbon dioxide.[5] A similar principle could be applied using potassium bisulfite.

Generalized Experimental Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a dithionite salt, based on the reduction of a bisulfite solution.

Decomposition of Potassium Dithionite

Potassium dithionite is highly reactive and decomposes under several conditions, primarily through aqueous and thermal pathways.[3] Its decomposition is often autocatalytic and is accelerated by acidic conditions and elevated temperatures.[6][7]

Aqueous Decomposition

In the absence of air, aqueous solutions of dithionite undergo disproportionation. The reaction is complex, but the primary products are thiosulfate and bisulfite.[2][3]

A generally accepted stoichiometry for this decomposition in neutral or acidic solution is: 2 S₂O₄²⁻ (aq) + H₂O (l) → 2 HSO₃⁻ (aq) + S₂O₃²⁻ (aq)

This reaction is significantly slower in alkaline solutions (pH 9-12), which enhances the stability of the dithionite ion.[6] The decomposition involves the formation of the sulfur dioxide radical anion (SO₂⁻) as a key intermediate.

The following diagram illustrates the primary aqueous decomposition pathway.

References

- 1. Potassium dithionite - Wikipedia [en.wikipedia.org]

- 2. Potassium dithionite | O4S2K2 | CID 61726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. POTASSIUM DITHIONITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. webqc.org [webqc.org]

- 5. WO2008135631A1 - Method for preparing dithionite - Google Patents [patents.google.com]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Potassium Dithionite (K₂S₂O₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium dithionite (K₂S₂O₄) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Due to the limited availability of specific data for potassium dithionite, this guide leverages the more extensively studied sodium dithionite (Na₂S₂O₄) as a close analog. The vibrational frequencies are expected to be similar, as they are primarily determined by the dithionite anion (S₂O₄²⁻).

Introduction to Potassium Dithionite

Potassium dithionite, also known as potassium hydrosulfite, is a white or light yellow crystalline solid with the chemical formula K₂S₂O₄. It is a strong reducing agent used in various industrial applications, including in the textile and paper industries for bleaching and dyeing. In research and development, its reducing properties can be harnessed in various chemical syntheses. Accurate characterization of this compound is crucial for quality control and understanding its reactivity. Vibrational spectroscopy, comprising FTIR and Raman techniques, provides a rapid and non-destructive method for confirming the identity and investigating the structural properties of potassium dithionite.

The dithionite anion is known for its unusually long and weak sulfur-sulfur bond, which is central to its reducing capabilities. The conformation of the dithionite anion can vary between an eclipsed (C₂v symmetry) and a staggered (C₂h symmetry) form, which can be influenced by its crystalline environment or state (solid vs. aqueous solution). These structural nuances are reflected in the vibrational spectra.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of potassium dithionite are outlined below. These are generalized procedures based on standard practices for inorganic salts and information derived from studies on sodium dithionite.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its molecular vibrations. For solid samples like potassium dithionite, the Attenuated Total Reflectance (ATR) and KBr pellet methods are common.

2.1.1. ATR-FTIR Spectroscopy

This technique is suitable for the direct analysis of solid powders.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: A small amount of potassium dithionite powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The potassium dithionite sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the mid-infrared range (4000-400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance.

-

2.1.2. KBr Pellet Transmission Spectroscopy

This is a traditional method for obtaining high-quality spectra of solid samples.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground potassium dithionite powder is mixed with about 200-300 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground to ensure a homogenous sample.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum is recorded with an empty sample holder.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded over the desired spectral range.

-

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary vibrational information to FTIR.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a sample holder, and a sensitive detector (e.g., a CCD camera).

-

Sample Preparation:

-

For solid-state analysis, a small amount of potassium dithionite powder can be placed in a glass capillary tube or pressed into a small sample cup.

-

Alternatively, the sample can be analyzed directly on a microscope slide if using a Raman microscope.

-

-

Data Acquisition:

-

The sample is placed in the instrument's sample compartment.

-

The laser is focused on the sample.

-

The Raman scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded, often with an accumulation of multiple scans to enhance the signal.

-

Care should be taken to avoid sample degradation by using an appropriate laser power and acquisition time.

-

Spectroscopic Data and Interpretation

The following tables summarize the expected vibrational frequencies for the dithionite anion based on studies of sodium dithionite. These values should be very similar for potassium dithionite.

FTIR Spectral Data

FTIR studies on aqueous solutions of sodium dithionite have identified characteristic peaks. The key vibrational modes are associated with the SO₂ groups of the dithionite ion.

| Wavenumber (cm⁻¹) | Assignment (for S₂O₄²⁻) | Reference |

| ~1051 | SO₂ antisymmetric stretch | [1][2] |

Note: In aqueous solutions, the stability of the dithionite ion is pH-dependent, and decomposition products like sulfite (SO₃²⁻) and thiosulfate (S₂O₃²⁻) may be observed.

Raman Spectral Data

Raman spectroscopy is particularly effective for characterizing the solid-state structure of dithionites. The S-S bond, while weak in the infrared spectrum, often gives a distinct Raman signal. The data below is for crystalline sodium dithionite.[3]

| Wavenumber (cm⁻¹) | Assignment (for S₂O₄²⁻) |

| 178, 261 | S-S stretching vibrations |

| 350 | SO₂ twist |

| 513 | SO₂ wag |

| 929, 1005, 1030 | SO₂ symmetric stretching vibrations |

| 1054, 1072 | SO₂ asymmetric stretching vibrations |

Note: The presence of multiple peaks for the same vibrational mode can be attributed to crystal lattice effects or different conformations of the dithionite ion within the unit cell.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a potassium dithionite sample.

Conclusion

FTIR and Raman spectroscopy are powerful techniques for the characterization of potassium dithionite. By following the outlined experimental protocols and comparing the acquired spectra with the reference data provided (primarily from sodium dithionite studies), researchers can confidently identify the compound and gain insights into its structural features. The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis, which is essential for quality assurance in research and industrial applications. Further studies focusing specifically on potassium dithionite would be beneficial to refine the spectroscopic data for this particular salt.

References

Methodological & Application

using potassium dithionite for the reduction of nitroarenes in organic synthesis

Introduction

Potassium dithionite (K₂S₂O₄), along with its more commonly cited sodium salt (Na₂S₂O₄), is a versatile and powerful reducing agent employed in organic synthesis. Its primary application in this context is the reduction of aromatic nitro compounds to their corresponding primary amines, a critical transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This method is valued for its mild reaction conditions, high chemoselectivity, and its role as a metal-free alternative to catalytic hydrogenation or reductions using metals like iron or tin in acidic media.[1] The active reducing species in dithionite salts is the dithionite anion (S₂O₄²⁻), making protocols largely interchangeable between the potassium and sodium salts, with considerations for differences in molar mass and solubility.[3]

Mechanism of Action

The reduction of nitroarenes by dithionite proceeds through a single-electron transfer (SET) mechanism. In an aqueous or semi-aqueous environment, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active species responsible for the reduction. The process involves a stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group. This leads to the sequential formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final primary amine product.[1][4]

References

Application Notes and Protocols for Preparing Anaerobic Buffer Solutions with Potassium Dithionite

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of anaerobic buffer solutions using potassium dithionite as an oxygen scavenger. This method is critical for experiments involving oxygen-sensitive enzymes, proteins, and chemical reactions, ensuring a controlled, oxygen-free environment.

Introduction

In many biochemical and pharmaceutical research settings, the presence of oxygen can interfere with experimental results by oxidizing sensitive reagents or enzymes. Creating an anaerobic (oxygen-free) environment is therefore crucial. Potassium dithionite (K₂S₂O₄), a potent reducing agent, is widely used to scavenge dissolved oxygen from buffer solutions. This document outlines the principles, materials, and a step-by-step procedure for preparing anaerobic buffers, along with important safety considerations. The protocol is also applicable to sodium dithionite (Na₂S₂O₄), a more commonly used but chemically similar compound.

Key Principles

The effectiveness of dithionite as an oxygen scavenger relies on its rapid reaction with dissolved oxygen. However, dithionite solutions are unstable and their decomposition is highly dependent on pH and temperature. Therefore, it is crucial to prepare solutions fresh and under conditions that maximize their stability. The overall process involves two key stages: the physical removal of dissolved oxygen from the buffer by sparging with an inert gas, followed by the chemical removal of residual oxygen by the addition of dithionite.

Quantitative Data Summary

The stability and efficacy of dithionite are influenced by several factors, as summarized in the table below.

| Parameter | Recommended Range/Value | Notes |

| Dithionite Concentration | 10-25 mM | For general biochemical assays.[1][2] |

| 0.16 - 0.80 mM | For sensitive applications like algal cultures, where higher concentrations can be inhibitory. | |

| pH for Optimal Stability | 9.0 - 13.0 | Dithionite is significantly more stable in alkaline conditions.[3][4][5] Decomposition is rapid in acidic or strongly alkaline (pH > 13) solutions.[4] |

| Temperature | Room Temperature | Higher temperatures accelerate the decomposition of dithionite.[3][4] |

| Solution Freshness | Prepare immediately before use | Dithionite solutions are unstable and cannot be stored for long periods.[6] |

Experimental Protocol

This protocol describes the preparation of an anaerobic buffer in a serum bottle, a common method for handling anaerobic solutions in the lab.

Materials

-

Buffer of choice (e.g., Tris-HCl, Phosphate buffer)

-

Potassium dithionite (or sodium dithionite)

-

High-purity inert gas (e.g., nitrogen or argon) with a sterile filter on the gas line

-

Serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Optional: Redox indicator (e.g., resazurin)

Procedure

Step 1: Buffer Preparation and Deoxygenation

-

Prepare the desired buffer solution at the correct pH and concentration.

-

Add a magnetic stir bar to a serum bottle and fill it with the buffer, leaving a headspace of approximately 20% of the total volume.

-

Seal the bottle with a butyl rubber stopper and an aluminum crimp seal.

-

Insert a long needle connected to the inert gas line through the stopper, ensuring the needle tip is below the buffer surface.

-

Insert a second, shorter needle to act as a vent for the displaced gas.

-

Sparge the buffer with the inert gas for at least 30-60 minutes while stirring gently. This physically removes the majority of the dissolved oxygen. For larger volumes, a longer sparging time is recommended.

-

(Optional) If using a redox indicator, add it to the buffer before deoxygenation. A color change (e.g., from pink to colorless for resazurin) will indicate the removal of oxygen.

Step 2: Preparation of Dithionite Stock Solution

-

In an anaerobic chamber or glovebox, prepare a concentrated stock solution of potassium dithionite (e.g., 1 M) in deoxygenated water or buffer.[1] It is critical to prepare this solution fresh immediately before use.[1]

-

To deoxygenate the water or buffer for the stock solution, sparge it with an inert gas as described in Step 1.

Step 3: Addition of Dithionite to the Buffer

-

While maintaining a positive pressure of inert gas in the deoxygenated buffer (from Step 1), use a gas-tight syringe to withdraw the required volume of the freshly prepared dithionite stock solution.

-

Inject the dithionite solution into the deoxygenated buffer to reach the final desired concentration (e.g., 10-25 mM).

-

Gently mix the solution by swirling or continued magnetic stirring.

-

The anaerobic buffer is now ready for use.

Safety Precautions

-

Handling Dithionite: Potassium dithionite is a flammable solid and can ignite in the presence of moisture.[7] Handle it in a dry, inert atmosphere (e.g., in a glovebox).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[7]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the solid powder.

-

Incompatible Materials: Avoid contact with acids, as this will liberate toxic sulfur dioxide gas.[7] Also, avoid contact with oxidizing agents.

-

Disposal: Dispose of dithionite-containing waste according to your institution's safety guidelines.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of an anaerobic buffer solution with potassium dithionite.

Caption: Workflow for preparing anaerobic buffer with potassium dithionite.

References

Application of Potassium Dithionite in the Bleaching of Mechanical Wood Pulp: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of potassium dithionite (also known as potassium hydrosulfite) in the bleaching of mechanical wood pulp. The information is intended for laboratory-scale research and development.

Introduction

Mechanical pulping processes, such as stone groundwood (SGW), thermomechanical pulp (TMP), and chemi-thermomechanical pulp (CTMP), are high-yield processes that retain most of the wood components, including lignin. The presence of lignin and other chromophoric structures imparts a yellowish or brownish color to the pulp, limiting its use in high-quality paper and board products.

Reductive bleaching with potassium dithionite is a common method to increase the brightness of mechanical pulps. Unlike oxidative bleaching agents such as hydrogen peroxide, which can degrade lignin, dithionite selectively reduces the colored chromophoric groups within the lignin structure without significant lignin removal.[1] This lignin-preserving nature of dithionite bleaching helps to maintain the high yield of mechanical pulps. The brightness gains achieved with dithionite are, however, temporary, as exposure to air and light can lead to the formation of new chromophores from the residual lignin.[2]

The primary mechanism of dithionite bleaching involves the reduction of quinone and conjugated carbonyl structures within the lignin polymer to colorless hydroquinones and alcohols, respectively.[3] The efficiency of this process is influenced by several key parameters, including dithionite concentration, pH, temperature, reaction time, and pulp consistency.

Chemical Reaction Pathway

The bleaching action of potassium dithionite is based on its ability to reduce colored chromophoric groups in lignin. The dithionite ion (S₂O₄²⁻) is a powerful reducing agent. The key reactions involve the reduction of quinones to hydroquinones and conjugated carbonyls (like aldehydes and ketones) to alcohols. This eliminates the electronic conjugation responsible for light absorption in the visible spectrum, thus increasing the pulp's brightness.

Quantitative Data Presentation

The effectiveness of dithionite bleaching is dependent on several process variables. The following tables summarize the impact of these variables on the brightness of mechanical wood pulp.

Table 1: Effect of Potassium Dithionite Concentration on Pulp Brightness

| Dithionite Concentration (% on oven-dry pulp) | Brightness Gain (% ISO) |

| 0.5 | 4.0 - 6.0 |

| 1.0 | 6.0 - 9.0 |

| 1.5 | 8.0 - 11.0 |

| 2.0 | 9.0 - 12.0 |

| 2.5 | 9.5 - 13.0 |

Data synthesized from multiple sources indicating a diminishing return on brightness gain at higher concentrations.[3][4]

Table 2: Effect of pH on Pulp Brightness

| pH | Brightness Gain (% ISO) |

| 4.0 | 5.0 - 7.0 |

| 5.0 | 7.0 - 9.0 |

| 6.0 | 8.0 - 11.0 |

| 7.0 | 7.5 - 10.0 |

| 8.0 | 6.0 - 8.0 |

Optimal brightness is typically achieved in a slightly acidic to neutral pH range.[3]

Table 3: Effect of Temperature on Pulp Brightness

| Temperature (°C) | Brightness Gain (% ISO) |

| 40 | 5.0 - 7.0 |

| 50 | 6.0 - 9.0 |

| 60 | 8.0 - 11.0 |

| 70 | 8.5 - 11.5 |

| 80 | 8.0 - 11.0 |

Higher temperatures generally increase the reaction rate, but excessive temperatures can lead to dithionite decomposition.[3]

Table 4: Effect of Bleaching Time on Pulp Brightness

| Time (minutes) | Brightness Gain (% ISO) |

| 30 | 6.0 - 8.0 |

| 60 | 8.0 - 11.0 |

| 90 | 8.5 - 11.5 |

| 120 | 8.5 - 11.5 |

Most of the brightness gain occurs within the first 60-90 minutes of the reaction.[5]

Experimental Protocols

This section provides a detailed protocol for a laboratory-scale potassium dithionite bleaching of mechanical wood pulp.

Materials and Equipment

-

Pulp: Mechanical wood pulp (e.g., TMP, SGW)

-

Bleaching Agent: Potassium dithionite (K₂S₂O₄) or Sodium dithionite (Na₂S₂O₄)

-

Chelating Agent: Diethylenetriaminepentaacetic acid (DTPA) or Ethylenediaminetetraacetic acid (EDTA)

-

pH Adjustment: Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) solutions (e.g., 1 M)

-

Deionized water

-

Nitrogen gas

-

Reaction Vessel: Sealed glass or stainless steel reactor with a stirrer

-

Water bath or heating mantle

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Brightness tester (conforming to TAPPI T452 or T525 standards)[2][6][7]

Experimental Workflow

Detailed Methodology

-

Pulp Slurry Preparation:

-

Take a known amount of oven-dry (o.d.) mechanical pulp (e.g., 20 g).

-

Disintegrate the pulp in deionized water to a desired consistency (e.g., 3-5%).

-

-

Chelation Stage (Pre-treatment):

-

This stage is recommended to remove metal ions that can catalyze the decomposition of dithionite.

-

Add a chelating agent such as DTPA or EDTA (e.g., 0.2-0.5% on o.d. pulp).

-

Adjust the pH to around 7.

-

Heat the pulp slurry to 50-60°C and hold for 30 minutes with gentle stirring.

-

After chelation, wash the pulp thoroughly with deionized water.

-

-

Dithionite Bleaching:

-

Transfer the pulp slurry to the reaction vessel. Adjust the consistency to the desired level (e.g., 4-12%).

-

Heat the slurry to the target bleaching temperature (e.g., 60-70°C) under a nitrogen atmosphere to minimize oxygen exposure.

-

In a separate container, dissolve the required amount of potassium dithionite (e.g., 1.0% on o.d. pulp) in deoxygenated (nitrogen-purged) deionized water.

-

Adjust the pH of the pulp slurry to the desired value (e.g., 6.0) using dilute H₂SO₄ or NaOH.

-

Inject the freshly prepared dithionite solution into the pulp slurry with vigorous stirring for the first minute to ensure uniform distribution.

-

Maintain the temperature and continue stirring for the desired reaction time (e.g., 60 minutes).

-

-

Pulp Washing and Dewatering:

-

After the bleaching period, immediately dilute the pulp slurry with cold deionized water to stop the reaction.

-

Wash the pulp thoroughly on a Büchner funnel with deionized water until the filtrate is clear.

-

Dewater the pulp by vacuum filtration.

-

-

Handsheet Formation:

-

Prepare standard laboratory handsheets from the bleached pulp according to a standard method (e.g., TAPPI T218).[8]

-

-

Brightness Measurement:

Safety Precautions

-

Potassium dithionite is a reducing agent and can be a fire hazard if it comes into contact with moisture or combustible materials. Store in a cool, dry place.

-

The decomposition of dithionite can release sulfur dioxide gas, which is toxic and has a strong, pungent odor. All experiments should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Potassium dithionite is an effective reductive bleaching agent for increasing the brightness of mechanical wood pulps while preserving their high yield. The efficiency of the bleaching process is highly dependent on the careful control of process parameters such as dithionite concentration, pH, temperature, and reaction time. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development and optimization of pulp bleaching processes.

References

- 1. Effect of pH on Calcium Removal in Dissolving Pulp in The First Stage of Bleaching | Atlantis Press [atlantis-press.com]

- 2. industrialphysics.com [industrialphysics.com]

- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 4. woodresearch.sk [woodresearch.sk]

- 5. researchgate.net [researchgate.net]

- 6. ipstesting.com [ipstesting.com]

- 7. industrialphysics.com [industrialphysics.com]

- 8. ipstesting.com [ipstesting.com]

- 9. TAPPI T 452 om-08 - Brightness of pulp, paper and paperboard (directional reflectance at 457 nm) [webstore.ansi.org]

Application Notes and Protocols: Potassium Dithionite for the Chemoselective Reduction of Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dithionite (K₂S₂O₄), also known as potassium hydrosulfite, is a versatile and cost-effective reducing agent employed in organic synthesis. Its utility shines in the chemoselective reduction of specific functional groups, offering a milder alternative to metal hydrides or catalytic hydrogenation. This is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and fine chemicals, where the preservation of sensitive functional groups is paramount. Potassium dithionite is appreciated for its high chemoselectivity, operational simplicity, and tolerance of a variety of functional groups, presenting a metal-free option for many reductions.

The primary reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which is formed from the dithionite ion in aqueous or semi-aqueous solutions. The reaction typically proceeds via a single-electron transfer mechanism. This document provides detailed application notes and protocols for the chemoselective reduction of nitro compounds, carbonyls, azo compounds, and imines, as well as the cleavage of oximes using potassium dithionite.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the chemoselective reduction of a functional group using potassium dithionite.

Chemoselective Reduction of Nitro Compounds